Erythrodiol
Overview
Description
Erythrodiol is an olive oil component . It is a pentacyclic triterpenic alcohol found in olive tree leaves and olive oil, and it has important effects on the health properties and quality of olive oil .
Synthesis Analysis
A method for simultaneous analysis of phytosterols, erythrodiol, uvaol, tocopherols, and lutein in olive oils was developed and validated . Analytes extracted from saponified olive oils were directly determined by liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) .Molecular Structure Analysis
Erythrodiol has a molecular formula of C30H50O2 . Its average mass is 442.717 Da and its monoisotopic mass is 442.381073 Da .Chemical Reactions Analysis
Erythrodiol was found to be involved in the analysis of phytosterols, uvaol, tocopherols, and lutein in olive oils . The selected ion monitoring (SIM) mass spectra of 14 analytes were measured using a mass spectrometer with an APCI ion source .Physical And Chemical Properties Analysis
Erythrodiol has a density of 1.1±0.1 g/cm3, a boiling point of 520.5±50.0 °C at 760 mmHg, and a flash point of 209.9±24.7 °C . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Antiproliferative and Apoptotic Activity : Erythrodiol has been found to inhibit cell growth and induce apoptosis in human colorectal carcinoma HT-29 cells. This suggests its potential as an anticancer agent (Juan et al., 2008).
Natural Sources and Pharmacological Activities : Erythrodiol is abundant in various plants and exhibits several pharmacological activities, making it a compound of interest in medicinal research (Panja, 2020).
Influence on Hepatic Transcriptome : Dietary Erythrodiol has been shown to modify the hepatic transcriptome in mice in a sex and dose-dependent manner, highlighting its potential impact on liver function and metabolic processes (Abuobeid et al., 2020).
Effects on Human Breast Cancer Cells : Erythrodiol has demonstrated significant cytotoxic effects on the MCF-7 human breast cancer cell line, suggesting its role in breast cancer treatment (Allouche et al., 2011).
Anticancer and Apoptotic Effects : Erythrodiol isolated from Conyza canadensis inhibits proliferation and induces apoptosis in human gastric cancer cells, also reducing tumor weight and volume in mice (Liu et al., 2016).
Biotransformation for Anti-Inflammatory Properties : Biotransformation of erythrodiol can lead to the creation of new food supplements with enhanced anti-inflammatory properties (Shen et al., 2020).
Vasodilation and Ca2+ Signalling : Erythrodiol induces nitric oxide-dependent vasodilation and affects Ca2+ signaling in rat aorta, suggesting its potential as a vasodilator drug (Ntchapda et al., 2015).
Antioxidant Response and Proteome of HepG2 Cells : Erythrodiol alters the antioxidant response and proteome in HepG2 cells, impacting cell viability and metabolic processes (Peñas-Fuentes et al., 2021).
Effect on Lipid Membrane Properties : Erythrodiol's interaction with lipid membranes offers insights into its potential applications in membrane biology and drug delivery (Habib et al., 2015).
Erythrodiol Enhances Cholesterol Efflux : Erythrodiol increases the half-life of ABCA1 and enhances cholesterol efflux from macrophages, indicating its potential in atherosclerosis treatment (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22-,23+,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDOEIIIJFCFE-OSQDELBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015931 | |
Record name | Erythrodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Erythrodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Erythrodiol | |
CAS RN |
545-48-2 | |
Record name | (+)-Erythrodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythrodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401015931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VWF903FSS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Erythrodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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